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molecular formula C9H7NO3 B1313201 Methyl 5-cyano-2-hydroxybenzoate CAS No. 84437-12-7

Methyl 5-cyano-2-hydroxybenzoate

Cat. No. B1313201
M. Wt: 177.16 g/mol
InChI Key: WNLGGSGBOQGUHV-UHFFFAOYSA-N
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Patent
US06291475B1

Procedure details

Methyl 5-bromo-2-hydroxybenzoate (190.8 g; from step (a) above) and CuCN (73.9 g) were refluxed in DMF (500 mL) for 7 h. The temperature was allowed to decrease to 80° C. and HCl (500 mL) and FeCl3 (165.0 g) were added. The reaction mixture was stirred for 30 min., concentrated and partitioned between H2O and DCM. The organic layer was dried, concentrated the residue recrystallized from methylethyl ketone giving the sub-title compound in a 61% yield.
Quantity
190.8 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
73.9 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
165 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[C:13]([Cu])#[N:14].Cl>CN(C=O)C>[C:13]([C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])#[N:14]

Inputs

Step One
Name
Quantity
190.8 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)O
Name
CuCN
Quantity
73.9 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
FeCl3
Quantity
165 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to decrease to 80° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between H2O and DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated the residue
CUSTOM
Type
CUSTOM
Details
recrystallized from methylethyl ketone giving the sub-title compound in a 61% yield

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)C=1C=CC(=C(C(=O)OC)C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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